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molecular formula C6H7ClN2 B165676 4-Chlorobenzene-1,3-diamine CAS No. 5131-60-2

4-Chlorobenzene-1,3-diamine

Cat. No. B165676
M. Wt: 142.58 g/mol
InChI Key: ZWUBBMDHSZDNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04960936

Procedure details

40.8 g of 1-chloro-2,4-dinitrobenzene, 2 g of Raney nickel (60%, aqueous), 2.3 g of N,N'-dibutylformamidine acetate and 120 ml of methanol are introduced in an autoclave equipped with gas introduction stirrer. The air in the autoclave is then displaced by nitrogen and then by hydrogen. The hydrogenation is carried out at a pressure of 10 bar and a temperature of 60° C. The hydrogenation time is 11/4 hours. 1-Chloro-2,4-diaminobenzene, 97% pure (analysed as 1-Chloro-2,4-acetamidobenzene by liquid chromatography), is obtained in quantitative yield.
Quantity
40.8 g
Type
reactant
Reaction Step One
Name
N,N'-dibutylformamidine acetate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[N+:11]([O-])=O.C(O)(=O)C.C(NC=NCCCC)CCC.[H][H]>[Ni].CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[NH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
40.8 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
N,N'-dibutylformamidine acetate
Quantity
2.3 g
Type
reactant
Smiles
C(C)(=O)O.C(CCC)NC=NCCCC
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with gas introduction stirrer
CUSTOM
Type
CUSTOM
Details
a temperature of 60° C
CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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